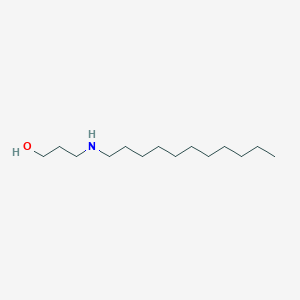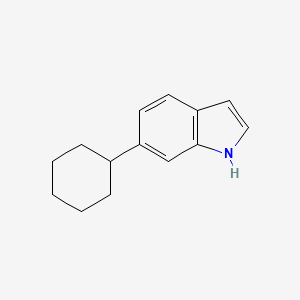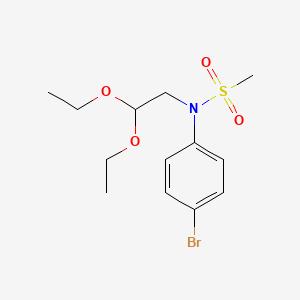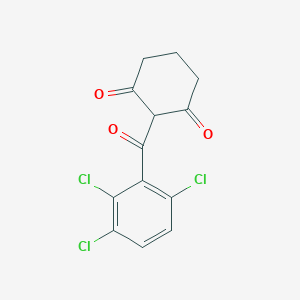![molecular formula C11H22OS2 B14378768 S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate CAS No. 88525-40-0](/img/structure/B14378768.png)
S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate: is a chemical compound characterized by its unique structure, which includes a methylsulfanyl group attached to a pentyl chain and a dimethylpropanethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate typically involves the reaction of 5-(methylsulfanyl)pentanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or alcohols, base such as triethylamine, dichloromethane as solvent.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the effects of sulfur-containing groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anti-inflammatory properties. Research is ongoing to explore its potential therapeutic applications.
Industry: In industry, this compound can be used in the production of specialty chemicals, such as surfactants or lubricants. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The sulfur-containing group can participate in redox reactions, influencing cellular processes. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
- S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate
- 2-(4-Methylsulfonyl phenyl) indole derivatives
- Fenamic acid derivatives
Comparison: this compound is unique due to its specific combination of sulfur and ester functionalities. Compared to 2-(4-Methylsulfonyl phenyl) indole derivatives, it has a different core structure and functional groups, leading to distinct chemical and biological properties. Fenamic acid derivatives, on the other hand, are primarily known for their anti-inflammatory activities, whereas this compound’s applications are more diverse, spanning chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
88525-40-0 |
|---|---|
Molekularformel |
C11H22OS2 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
S-(5-methylsulfanylpentyl) 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C11H22OS2/c1-11(2,3)10(12)14-9-7-5-6-8-13-4/h5-9H2,1-4H3 |
InChI-Schlüssel |
KRQSDIQQKSGRGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)SCCCCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)

![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)

![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)






![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
